N-hydroxymethyl-3,4-dimethylpyrazole

Description

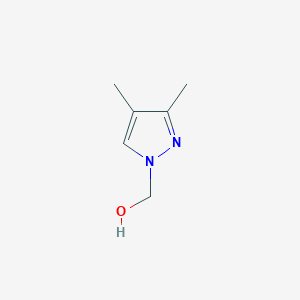

N-hydroxymethyl-3,4-dimethylpyrazole is a pyrazole derivative characterized by a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of a 3,4-dimethylpyrazole backbone. This compound belongs to a class of nitrification inhibitors designed to enhance nitrogen-use efficiency in agricultural systems by slowing the microbial conversion of ammonium to nitrate in soil, thereby reducing nitrogen losses via leaching or greenhouse gas emissions . The hydroxymethyl group may influence its solubility, stability, and mobility in soil compared to related compounds, though empirical data remain sparse.

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(3,4-dimethylpyrazol-1-yl)methanol |

InChI |

InChI=1S/C6H10N2O/c1-5-3-8(4-9)7-6(5)2/h3,9H,4H2,1-2H3 |

InChI Key |

LTGAUVBEJIKPQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1C)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dimethylpyrazole Phosphate (DMPP)

- Structure : A phosphate salt of 3,4-dimethylpyrazole.

- Efficacy : Widely studied as a nitrification inhibitor, DMPP reduces nitrous oxide (N₂O) emissions by 50–70% compared to untreated fertilizers and enhances shoot nitrogen (N) accumulation in crops by 15–20% under field conditions .

- Environmental Behavior : Rapidly hydrolyzes in soil to release the active 3,4-dimethylpyrazole, which exhibits moderate soil adsorption and persistence for 4–6 weeks .

2-(3,4-Dimethyl-1H-pyrazole-1-yl)succinic Acid (DMPSA)

- Structure : A succinic acid derivative with a 3,4-dimethylpyrazole moiety.

- Efficacy : Demonstrates synergistic nitrification and urease inhibition, extending nitrogen retention by 8–10 weeks. Field trials report a 30% reduction in nitrate leaching compared to DMPP .

- Environmental Behavior : Low vapor pressure and strong soil sorption minimize atmospheric loss and leaching. Its diffusion rate in soil matches nitrate mobility, enabling targeted action .

Phosphate and Hydrochloride Salts of 3,4-Dimethylpyrazole

- Structure : Ionic derivatives (e.g., phosphoric acid or hydrochloric acid salts).

- Efficacy: Phosphate salts (e.g., DMPP) dominate agricultural use due to high water solubility and ease of formulation.

Performance Data

Table 1: Comparative Efficacy in Nitrogen Retention

Table 2: Environmental Properties

| Compound | Soil Adsorption | Vapor Pressure | Water Solubility |

|---|---|---|---|

| This compound | Moderate (inferred) | High (inferred) | Moderate (inferred) |

| 3,4-Dimethylpyrazole Phosphate | Low | Low | High |

| DMPSA | High | Very low | Moderate |

Key Research Findings

- DMPP : Repeated application over three years showed consistent N₂O mitigation without compromising methane oxidation rates, underscoring its reliability .

- DMPSA: A 2021 industry study highlighted its economic and environmental advantages, including a 20% reduction in fertilizer input costs due to prolonged efficacy .

- Its hydroxymethyl group may enhance biodegradability compared to DMPP, but this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.